An In-Depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
An In-Depth Technical Guide to (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral building block of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of glycerol, it possesses a stereocenter, making it a valuable precursor for the enantioselective synthesis of complex molecules. Its structure combines a protected diol in the form of a stable 1,3-dioxolane ring with a reactive chloromethyl group. This functional handle allows for a wide range of chemical modifications, primarily through nucleophilic substitution reactions, establishing it as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental procedures.
Chemical and Physical Properties
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a colorless to light yellow liquid under standard conditions.[2][3] It is a chiral molecule, and its properties can be distinguished from its racemic and (R)-enantiomer counterparts.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane[4] |
| Synonyms | (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane, (S)-3-chloro-1,2-propanediol acetonide[4] |
| CAS Number | 60456-22-6[4][5][6][7] |
| Molecular Formula | C₆H₁₁ClO₂[4][7][8] |
| InChI Key | BNPOTXLWPZOESZ-RXMQYKEDSA-N[4][9] |
| SMILES | CC1(OC--INVALID-LINK--CCl)C[4] |
Physicochemical Data
| Property | Value |
| Molecular Weight | 150.60 g/mol [4][7][8][10] |
| Appearance | Colorless liquid[11] |
| Density | 1.103 g/mL at 25 °C[9] |
| Boiling Point | 63 °C at 37 mmHg[9][12] |
| Flash Point | 51 °C[11] |
| Refractive Index | n20/D 1.434[9][13] |
| Specific Optical Activity | [α]₂₄/D -42.1° (neat)[9] |
Synthesis and Reactivity
Synthesis
The most common and direct synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane involves the ketalization of 3-chloro-1,2-propanediol with acetone.[2][3] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, to facilitate the formation of the five-membered dioxolane ring. The use of the (S)-enantiomer of 3-chloro-1,2-propanediol ensures the synthesis of the desired (S)-product.
Caption: General synthesis workflow for (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.
Chemical Reactivity
The primary site of reactivity is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups, which is a cornerstone of its utility in multi-step synthesis.
Applications in Drug Development
This dioxolane derivative is a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the triazole class of antifungal agents.[14]
Intermediate for Triazole Antifungals
Clinically important antifungal drugs such as itraconazole and posaconazole feature a dioxolane ring in their structure.[14] This moiety is critical for binding to the active site of the fungal cytochrome P450 enzyme 14α-demethylase.[14] The enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane serves as a key building block for constructing the side chains of these complex APIs.
Caption: Mechanism of action for triazole antifungals derived from the dioxolane intermediate.
Experimental Protocols
Protocol: Synthesis of a Dioxolane-Triazole Intermediate
This protocol is adapted from established methodologies for the synthesis of itraconazole precursors and illustrates the use of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane in a key nucleophilic substitution step.[14]
Reaction: Coupling of the dioxolane intermediate with a phenolic triazole core.
Materials:
-
4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq)
-
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the hydroxyphenyl-triazolone precursor (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide nucleophile.
-
Add a solution of (S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Proceed with standard aqueous workup and purification (e.g., extraction and column chromatography) to isolate the desired product.
Caption: Experimental workflow for the synthesis of a key pharmaceutical intermediate.
Safety and Handling
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a hazardous chemical that requires careful handling in a controlled laboratory environment.
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[4][6] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4][6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[5][6] |
Safe Handling and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid all personal contact, including inhalation of vapours.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Keep away from heat, sparks, open flames, and other ignition sources.[6][11] Use non-sparking tools and take precautionary measures against static discharge.[6][11]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[6][11] Store locked up and away from incompatible materials.[5][11] The recommended storage temperature is often 2-8°C.[3]
Conclusion
(S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is a high-value chiral intermediate with well-defined chemical properties and reactivity. Its primary utility lies in providing a stereochemically defined building block for the synthesis of complex organic molecules. For professionals in drug development, its role in the creation of potent antifungal agents underscores its importance. Proper understanding of its synthesis, reactivity, and handling procedures is essential for its safe and effective use in research and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE | 4362-40-7 [chemicalbook.com]
- 3. 4-(CHLOROMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | C6H11ClO2 | CID 6930483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. (S)-(−)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane (98%) - Amerigo Scientific [amerigoscientific.com]
- 8. 1,3-Dioxolane, 4-(chloromethyl)-2,2-dimethyl- [webbook.nist.gov]
- 9. (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane 98 60456-22-6 [sigmaaldrich.com]
- 10. capotchem.com [capotchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. (R)-(+)-4-CHLOROMETHYL-2,2-DIMETHYL-1,3-DIOXOLANE | 57044-24-3 [chemicalbook.com]
- 13. 4-クロロメチル-2,2-ジメチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
